molecular formula C40H37N5O B560144 Deltarasin CAS No. 1440898-61-2

Deltarasin

Katalognummer B560144
CAS-Nummer: 1440898-61-2
Molekulargewicht: 603.77
InChI-Schlüssel: LTZKEDSUXKTTTC-KXQOOQHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deltarasin is a small molecular inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ .


Synthesis Analysis

Deltarasin is an inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ . It is available for research use and is not sold to patients .


Molecular Structure Analysis

The crystal structure of Deltarasin in complex with PDE6D has been determined . It binds to the farnesyl-binding pocket of the enzyme .


Chemical Reactions Analysis

Deltarasin inhibits the interaction of RAS with PDEδ with a Kd of 41 nM . It suppresses the proliferation of human pancreatic ductal adenocarcinoma cells that are dependent on oncogenic KRAS .


Physical And Chemical Properties Analysis

Deltarasin is a solid with a molecular weight of 603.75 and a molecular formula of C40H37N5O . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

  • Inhibition of KRAS-Dependent Lung Cancer Cell Growth : Deltarasin inhibits KRAS–PDEδ interactions, impairing cell growth and KRAS activity in lung cancer cells. It induces apoptosis and autophagy, with its anti-cancer activity enhanced by blocking autophagy and inhibited when combined with antioxidants (Leung et al., 2018).

  • Identification of Pyrazolopyridazinones as PDEδ Inhibitors : Deltarasin binds to the prenyl-binding pocket of PDEδ, affecting KRas-dependent pancreatic adenocarcinoma cell lines. New PDEδ inhibitors with less cytotoxicity than Deltarasin have been identified (Papke et al., 2016).

  • New Approach for Blocking KRAS : Deltarasin disrupts KRAS signaling through targeting PDEδ. It redistributes KRAS in the plasma membrane, leading to reduced cell proliferation and increased cell death in certain pancreatic adenocarcinoma cell lines (Tse, 2013).

  • Molecular Mechanism of KRas4B-PDEδ Complex Inhibition : Deltarasin binds to the prenyl-binding pocket of PDEδ, affecting the formation of KRas4B-PDEδ complexes in different cancer cell lines. It shows higher affinity for PDEδ than farnesylated HVR, providing insight into its inhibitory effects (Bello et al., 2019).

  • Role in Malignant Pleural Effusion Formation : KRAS mutations, targeted by Deltarasin, are significant in inducing malignant pleural effusion (MPE). Deltarasin shows effectiveness against experimental mouse models of MPE (Agalioti et al., 2017).

  • Therapeutic Target for Hepatocellular Carcinoma : KRAS, targeted by Deltarasin, plays a role in hepatocellular carcinoma (HCC) progression and resistance to treatment. Inhibition of KRAS may provide a new therapeutic strategy for HCC (Dietrich et al., 2017).

  • Potentiation of KRAS Blockade in Vivo : KRAS-mutant tumor cells respond to Deltarasin due to its impact on host myeloid cells via chemokine signaling. This suggests the need for in vivo systems for anti-KRAS drug screening and indicates potential for interleukin-1β blockade in KRAS-mutant cancers (Arendt et al., 2019).

Safety And Hazards

Deltarasin should be handled with care to avoid contact with skin and eyes . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . After contact with skin, wash immediately with plenty of water .

Eigenschaften

IUPAC Name

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H37N5O/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31/h1-22,30,38,41H,23-28H2/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZKEDSUXKTTTC-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H37N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deltarasin

Citations

For This Compound
355
Citations
ELH Leung, LX Luo, ZQ Liu, VKW Wong, LL Lu… - Cell death & …, 2018 - nature.com
… deltarasin to inhibit KRAS-dependent lung cancer cell growth. Here, for the first time, we document that deltarasin … Deltarasin induces apoptosis by inhibiting the interaction of with PDEδ …
Number of citations: 45 www.nature.com
M Bello, J Correa‐Basurto, MÁ Vargas‐Mejía - Biopolymers, 2019 - Wiley Online Library
… of Deltarasin on the KRas4B-PDEδ complex are not available. In this study, we explore the properties of Deltarasin … affinity of Deltarasin for PDEδ than the farnesylated HVR. Moreover, …
Number of citations: 2 onlinelibrary.wiley.com
M Woods, C Shoemake - 2017 - um.edu.mt
… Deltarasin as a template for further iteration of the design of novel drugs with potential clinical use in the management of malignancies. Deltarasin … based on the Deltarasin scaffold and …
Number of citations: 3 www.um.edu.mt
B Papke, S Murarka, HA Vogel, P Martín-Gago… - Nature …, 2016 - nature.com
The prenyl-binding protein PDEδ is crucial for the plasma membrane localization of prenylated Ras. Recently, we have reported that the small-molecule Deltarasin binds to the prenyl-…
Number of citations: 155 www.nature.com
J Zhang, K Xu, DM Shin, X Deng - 2015 - ascopubs.org
… Recent study has shown deltarasin, a small molecular … However, after we treated the cells with 5µM deltarasin for 48 hrs… mutant-selective effect of deltarasin. When we compared KRAS …
Number of citations: 0 ascopubs.org
P Martín‐Gago, EK Fansa, CH Klein… - Angewandte …, 2017 - Wiley Online Library
… [26] We now demonstrate that Arl2 also induces release of the high affinity inhibitors Deltarasin and Deltazinone 1, which explains why micromolar concentrations are required to …
Number of citations: 88 onlinelibrary.wiley.com
G Zimmermann, B Papke, S Ismail, N Vartak… - Nature, 2013 - nature.com
… a, b, Tumour volume measurements (a) and tumour volume distribution (b) at day 9 of Panc-Tu-I xenograft tumours treated with vehicle or deltarasin at the dosages indicated: deltarasin …
Number of citations: 662 www.nature.com
S Dharmaiah, L Bindu, TH Tran… - Proceedings of the …, 2016 - National Acad Sciences
… of deltarasin as an inhibitor of the KRAS4b–PDEδ interaction (28). Deltarasin binds inside the … Cellular studies with adenopancreatic cancer cells showed that addition of 5 μM deltarasin …
Number of citations: 165 www.pnas.org
K Arendt, G Ntaliarda, V Armenis… - Journal of Thoracic …, 2019 - jto.org
… We treated tumor cells with defined KRAS mutation status with KRAS inhibitors deltarasin, … -type tumor cells followed by saline or deltarasin treatments. Microarrays were done using a …
Number of citations: 0 www.jto.org
A Donner - Science-Business eXchange, 2013 - scholar.archive.org
… In the case of deltarasin, however, he said there are already pharma suitors. One reason for the early interest, said Waldmann, is that deltarasin is more potent than other reported Ras …
Number of citations: 3 scholar.archive.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.